molecular formula C9H10N4O2 B13616639 Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Cat. No.: B13616639
M. Wt: 206.20 g/mol
InChI Key: DEAVFBQOUTYRFY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazole ring fused to a pyridine ring, with an ethyl ester and an amino group attached, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Additionally, a mechanochemical method using azinium-N-imines and nitriles in the presence of copper acetate has been developed .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable reactions that can be performed under controlled conditions to ensure high yields and purity. The microwave-mediated synthesis mentioned earlier is particularly suitable for industrial applications due to its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like JAK1 and JAK2 by binding to their active sites, thereby blocking their activity . This inhibition can lead to the modulation of various signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is unique due to the presence of both an amino group and an ethyl ester group, which provide additional sites for chemical modification and enhance its versatility in various applications. Its ability to act as an enzyme inhibitor and its potential therapeutic applications further distinguish it from similar compounds .

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

InChI

InChI=1S/C9H10N4O2/c1-2-15-8(14)6-4-3-5-13-7(6)11-9(10)12-13/h3-5H,2H2,1H3,(H2,10,12)

InChI Key

DEAVFBQOUTYRFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NC(=N2)N

Origin of Product

United States

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